

In-depth Technical Guide: Fundamental Research Applications of DC271

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Compound of Interest		
Compound Name:	DC271	
Cat. No.:	B15541636	Get Quote

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Introduction

DC271 is a synthetic, fluorescent analog of all-trans-retinoic acid (ATRA), the biologically active form of Vitamin A. Its intrinsic solvatochromic fluorescence makes it a powerful tool for investigating the retinoid signaling pathway, a critical regulator of cellular proliferation, differentiation, and apoptosis. This guide provides an in-depth overview of the core research applications of **DC271**, focusing on its mechanism of action, experimental protocols, and the interpretation of quantitative data.

Core Mechanism of Action

DC271 functions as a molecular probe to study the interactions of retinoids with their binding proteins, primarily the cellular retinoic acid-binding protein II (CRABPII). Like endogenous ATRA, **DC271** binds to the hydrophobic pocket of CRABPII.[1][2] This binding event is central to its utility in fundamental research.

The fluorescence of **DC271** is highly sensitive to the polarity of its microenvironment, a property known as solvatochromism.[1][2] In a polar aqueous solution, its fluorescence is quenched. However, upon binding to the nonpolar pocket of CRABPII, its quantum yield increases significantly, resulting in a strong fluorescent signal. This change in fluorescence provides a direct readout of the binding event.



Key Research Applications

The primary application of **DC271** is in a fluorescence displacement assay to screen for and characterize compounds that bind to CRABPII. In this assay, a test compound competes with **DC271** for binding to CRABPII. Displacement of **DC271** by a competing ligand leads to a decrease in the fluorescence signal, which can be quantified to determine the binding affinity of the test compound. This high-throughput capable assay offers a significant advantage over traditional radioligand binding assays.[1][2]

Furthermore, **DC271** can be used to study the biological effects of retinoid signaling in cell-based assays. It has been demonstrated that **DC271** activates the same downstream genes as ATRA in human keratinocyte (HaCaT) cells, making it a valuable tool for investigating the regulation of gene expression by retinoids.

Data Presentation

The following tables summarize the key quantitative data related to **DC271** and its use in binding assays.

Table 1: Physicochemical and Spectroscopic Properties of DC271

Property	Value	Reference
Chemical Name	4-[2-[1,2,3,4-Tetrahydro-4,4-dimethyl-1-(1-methylethyl)-6-quinolinyl]ethynyl]benzoic acid	
Molecular Weight	347.46 g/mol	-
Binding Affinity (Kd) to CRABPII	42 nM	_
Excitation Wavelength (λex)	355 nm (in assay buffer)	[2]
Emission Wavelength (λem)	460 nm (in assay buffer)	[2]

Table 2: Comparative Binding Affinities Determined by **DC271** Displacement Assay



Compound	Target	Assay Type	IC50 / Kd	Reference
DC271	CRABPII	Direct Binding	42 nM (Kd)	
EC23	CRABPII	Competition	160 nM (Kd, estimated)	[1]
All-trans retinoic acid (ATRA)	CRABPII	Competition	Binds effectively (Qualitative)	[1]
13-cis-retinoic acid	CRABPII	Competition	Binds effectively (Qualitative)	
9-cis-retinoic acid	CRABPII	Competition	Ineffective displacement	
DC645	CRABPII	Competition	0.25 ± 0.06 μM (Kd)	[3]
DC645	CRABPI-L29C	Competition	1.94 ± 0.11 μM (Kd)	[3]

Table 3: Retinoid-Induced Gene Expression Changes in Human Keratinocytes



Gene	Regulation by Retinoids	Fold Change (approx.)	Reference
Keratin 4 (K4)	Up-regulated	100-1000 fold	[4]
Keratin 13 (K13)	Up-regulated	10-50 fold	[4]
CRABP II	Up-regulated	10-50 fold	[4][5]
Keratin 2e (K2e)	Down-regulated	100-1000 fold	[4]
Keratin 1 (K1)	No change	-	[4]
Keratin 10 (K10)	No change	-	[4]
CYP26A1	Up-regulated	Varies with concentration	[6]
Transglutaminase 1 (TGM1)	Down-regulated	Varies with concentration	[6]
Aquaporin 3 (AQP3)	Up-regulated	Varies with concentration and time	[7]

Experimental Protocols

Fluorescence Displacement Assay for CRABPII Ligand Screening

This protocol describes a method to determine the binding affinity of a test compound to CRABPII by measuring its ability to displace **DC271**.

Materials:

- Recombinant human CRABPII
- DC271
- Test compounds



- Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
- Black, non-binding surface 96-well plates
- Fluorescence plate reader

Procedure:

- · Preparation of Reagents:
 - Prepare a stock solution of CRABPII in assay buffer.
 - Prepare a stock solution of DC271 in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the desired final concentration (e.g., 100 nM).[2]
 - Prepare a serial dilution of the test compound in assay buffer.
- Assay Setup:
 - In a 96-well plate, add the following to each well:
 - CRABPII solution (final concentration, e.g., 100 nM).[2]
 - DC271 solution (final concentration, e.g., 100 nM).[2]
 - Serial dilutions of the test compound or vehicle control.
 - Include control wells containing:
 - DC271 and CRABPII (maximum fluorescence).
 - DC271 only (background fluorescence).
 - Buffer only (blank).
- Incubation:
 - Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), protected from light.



- Fluorescence Measurement:
 - Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.[2]
- Data Analysis:
 - Subtract the background fluorescence from all readings.
 - Normalize the data to the maximum fluorescence (DC271 + CRABPII) and minimum fluorescence (a known potent binder or background).
 - Plot the normalized fluorescence intensity against the logarithm of the test compound concentration.
 - Fit the data to a suitable competition binding model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell-Based Assay for Retinoid-Induced Gene Expression in HaCaT Cells

This protocol outlines a method to assess the effect of **DC271** or other retinoids on the expression of target genes in human keratinocytes.

Materials:

- HaCaT cells
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
- DC271 or other test retinoids
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix and primers for target genes (e.g., KRT4, CRABP2) and a housekeeping gene (e.g., GAPDH)



• Real-time PCR instrument

Procedure:

- Cell Culture and Treatment:
 - Culture HaCaT cells in appropriate culture vessels until they reach the desired confluency (e.g., 70-80%).
 - Treat the cells with various concentrations of DC271 or other retinoids for a specified period (e.g., 24-72 hours).[7][8] Include a vehicle control (e.g., DMSO).
- RNA Extraction and cDNA Synthesis:
 - Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
 - Assess the quantity and quality of the extracted RNA.
 - Synthesize cDNA from the total RNA using a reverse transcription kit.
- Quantitative Real-Time PCR (qPCR):
 - Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and a qPCR master mix.
 - Perform the qPCR reaction using a real-time PCR instrument.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for each gene.
 - \circ Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (Δ Ct).
 - \circ Calculate the fold change in gene expression relative to the vehicle-treated control using the $\Delta\Delta$ Ct method.



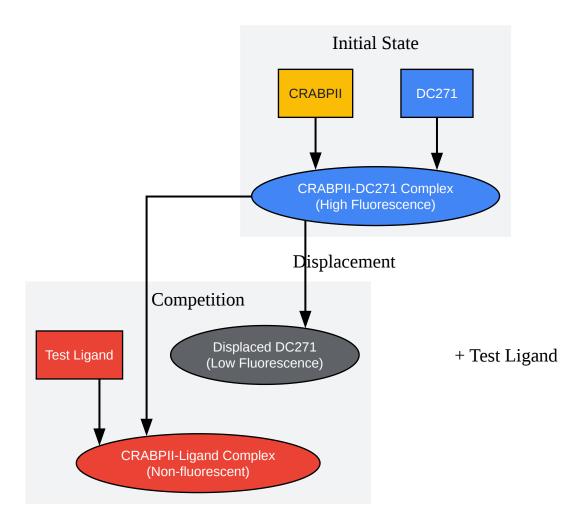
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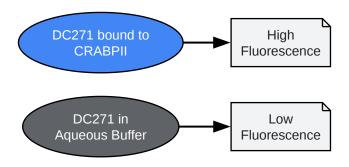
Caption: Retinoid signaling pathway illustrating the role of **DC271**.





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Caption: Workflow of the **DC271** fluorescence displacement assay.



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Caption: Solvatochromic property of DC271.



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